1-(3,4-dimethylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
3-(4-Morpholin-4-ylphenyl)-N-propyl-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. Common reagents used in this step include phosphorus oxychloride (POCl3) and acetic anhydride.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions. This step often involves the reaction of a phenyl halide with morpholine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Formation of the Final Compound: The final step involves the coupling of the morpholine-substituted phenyl group with the oxadiazole ring. This can be achieved through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Reduced heterocyclic structures.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets.
Material Science: The unique structural features of the compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic Acid: This compound shares the morpholine and phenyl groups but differs in the presence of an amino acid moiety instead of the oxadiazole ring.
(E)-1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one: This compound contains a morpholine-substituted phenyl group but differs in the presence of a propenone moiety instead of the oxadiazole ring.
Uniqueness
3-(4-Morpholin-4-ylphenyl)-N-propyl-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The combination of the morpholine ring with the oxadiazole structure enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(3-propan-2-yloxypropyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-12(2)23-9-5-8-18-17(22)16-11-21(20-19-16)15-7-6-13(3)14(4)10-15/h6-7,10-12H,5,8-9H2,1-4H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETJFYJOUIGSNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCCCOC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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